
4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine is an organic compound with the molecular formula C12H18N2O and a molecular weight of 206.287 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a benzene ring, along with two methyl groups and an amine group. It is a derivative of benzene-1,2-diamine, making it a valuable compound in various chemical and industrial applications.
Preparation Methods
The synthesis of 4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine involves several steps. One common method includes the nitration of benzene to produce nitrobenzene, followed by reduction to form benzene-1,2-diamine. . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure settings.
Chemical Reactions Analysis
4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group or methyl groups are replaced by other functional groups.
Scientific Research Applications
4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropoxy group may enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine can be compared with other similar compounds, such as:
N1,N2-dimethylbenzene-1,2-diamine: This compound lacks the cyclopropoxy group, making it less reactive in certain chemical reactions.
4-Cyclopropoxy-N1,N2,N2-trimethylbenzene-1,2-diamine: This variant has an additional methyl group on the amine, which may alter its chemical properties and reactivity.
1,2,4-Trimethylbenzene: Although structurally different, this compound shares some chemical properties and is used in similar industrial applications.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-cyclopropyloxy-1-N,1-N,2-N-trimethylbenzene-1,2-diamine |
InChI |
InChI=1S/C12H18N2O/c1-13-11-8-10(15-9-4-5-9)6-7-12(11)14(2)3/h6-9,13H,4-5H2,1-3H3 |
InChI Key |
AKMJEWZIELGTKI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)OC2CC2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




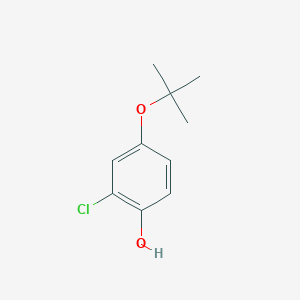
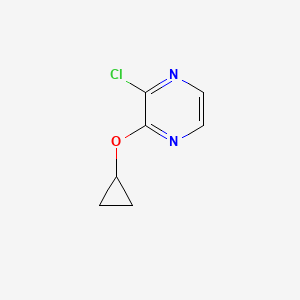
![4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14847412.png)
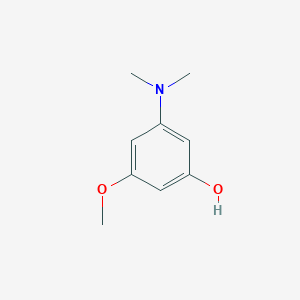

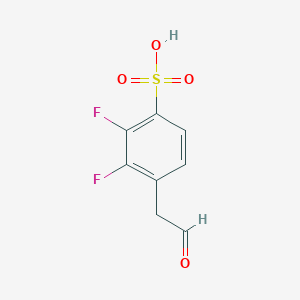
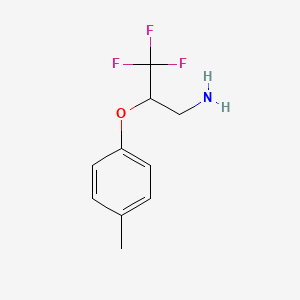


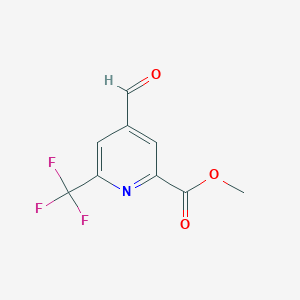
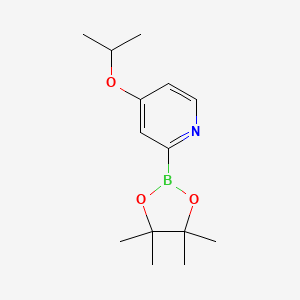
![Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847471.png)
